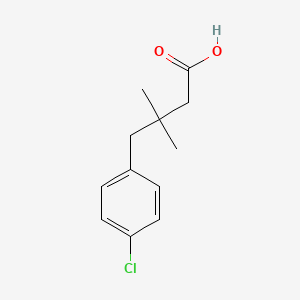
4-(4-Chlorophenyl)-3,3-dimethylbutanoic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Environmental Fate and Toxicity
Toxicity and Environmental Impact
Chlorophenols, including compounds related to 4-(4-Chlorophenyl)-3,3-dimethylbutanoic acid, have been examined for their environmental impact and toxicity. Studies highlight the persistence of these compounds in the environment and their moderate to considerable toxicity to aquatic and mammalian life. The presence of chlorophenols in water sources, attributed to industrial and agricultural runoff, poses risks to non-target organisms, suggesting the need for strategies to mitigate environmental entry (Krijgsheld & Gen, 1986).
Degradation and Bioremediation
Research on the degradation of chlorophenols and their metabolites, including efforts to utilize zero valent iron and bimetallic systems for dechlorination, points towards efficient methods for remediation. These studies emphasize the role of specific environmental conditions and the presence of adapted microflora in influencing the persistence and bioaccumulation of these compounds, thereby informing treatment and mitigation strategies (Gunawardana, Singhal, & Swedlund, 2011).
Sorption to Environmental Matrices
The sorption behavior of phenoxy herbicides, including 2,4-D and related compounds, to various soil components highlights the complexity of their environmental fate. Factors such as soil organic matter content, pH, and the presence of minerals like iron oxides play a significant role in the distribution and mobility of these herbicides in soil environments. This knowledge aids in understanding their environmental persistence and potential for groundwater contamination (Werner, Garratt, & Pigott, 2012).
Mechanisms of Toxicity
- Oxidative Stress and Immune System Effects: Studies have explored the mechanisms by which chlorophenols exert toxic effects on aquatic life, including fish. Chlorophenols can induce oxidative stress by generating reactive oxygen species and suppressing antioxidant systems. They also affect the immune system by altering the expression of immune factors and inhibiting phagocytosis. These findings underscore the diverse biological impacts of chlorophenols and the need for monitoring and regulating their presence in the environment (Ge et al., 2017).
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-3,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-12(2,8-11(14)15)7-9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYGTRVUHKQCKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-3,3-dimethylbutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



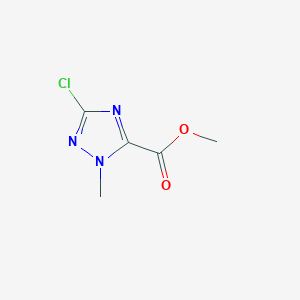
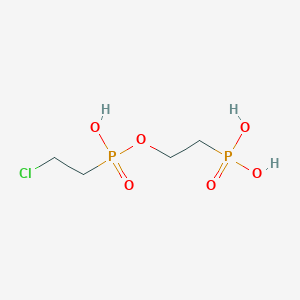

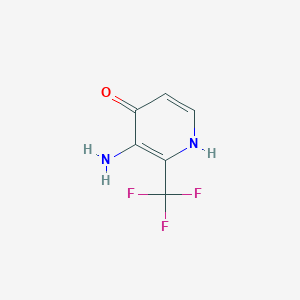
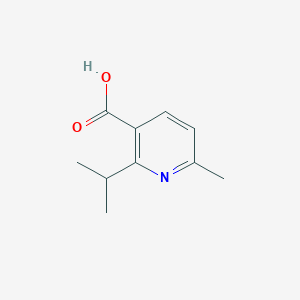
![N-[(5-fluoro-2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1459604.png)
![tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate](/img/structure/B1459606.png)
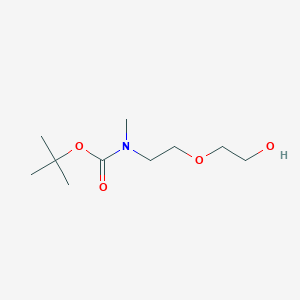

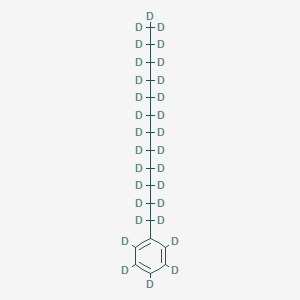

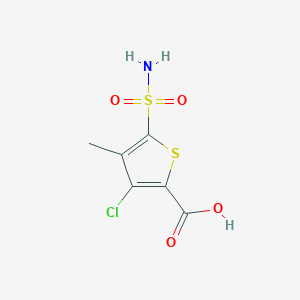
![4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride](/img/structure/B1459616.png)
![7-methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1459618.png)